molecular formula C19H24BNO4 B1469384 2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine CAS No. 1312479-59-6

2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine

Cat. No.: B1469384
CAS No.: 1312479-59-6
M. Wt: 341.2 g/mol
InChI Key: XQLXKUHIRZLSCE-UHFFFAOYSA-N
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Description

2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine (CAS: 1312479-59-6) is a boronic ester-functionalized pyridine derivative. Its structure comprises:

  • A pyridine ring substituted with a methoxy group at position 2.
  • A phenoxymethyl group at position 5, where the phenyl ring is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s ability to form carbon-carbon bonds with aryl halides under palladium catalysis . Its synthesis involves precursor halogenated pyridines and subsequent boronic esterification via Miyaura borylation protocols .

Properties

IUPAC Name

2-methoxy-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-7-9-16(10-8-15)23-13-14-6-11-17(22-5)21-12-14/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXKUHIRZLSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine typically involves the reaction of 2-methoxypyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under suitable conditions. The reaction is often catalyzed by palladium complexes and proceeds via a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Applications
One of the primary applications of this compound is in the development of anticancer agents. It serves as a precursor in the synthesis of Fimepinostat (CUDC-907), which has been investigated for treating various cancers including lymphoma, breast cancer, and solid tumors. Fimepinostat functions as a dual inhibitor of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K), showcasing the compound's potential in targeted cancer therapies .

1.2 Mechanistic Studies
Research has indicated that compounds like 2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine can be utilized to study the mechanisms of action of HDAC inhibitors. By modifying the structure and observing biological responses, researchers can gain insights into the pathways involved in cancer cell proliferation and apoptosis .

Organic Synthesis

2.1 Boronic Acid Derivatives
This compound is classified as a boronic acid pinacol ester. Boronic acids are crucial in organic synthesis due to their ability to form stable complexes with diols and their utility in Suzuki coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of complex organic molecules .

2.2 Functionalization of Aromatic Compounds
The compound's structure allows for functionalization at various positions on the aromatic ring. This versatility makes it suitable for synthesizing diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Methoxy Position : The 2-methoxy group in the target compound donates electron density to the pyridine ring, activating it for electrophilic substitution. In contrast, the 3-methoxy isomer creates a less favorable electronic environment for cross-coupling, leading to lower yields .
  • Boron Substituents: The phenoxymethyl-dioxaborolane group in the target compound provides moderate steric bulk, balancing reactivity and stability. Analogs with isopropoxy or methyl groups exhibit higher steric hindrance, slowing reaction kinetics.

Reactivity in Suzuki Couplings

  • The target compound’s boronic ester reacts efficiently with aryl halides under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Electron-Withdrawing Groups : Compounds like the 2-difluoromethoxy analog show reduced reactivity due to decreased electron density on the boron atom, necessitating harsher conditions (e.g., higher temperatures).
  • Steric Effects : The 3-(4-methoxybenzyloxy) analog requires longer reaction times due to steric blocking of the boronic ester’s active site.

Pharmaceutical Intermediates

The target compound is a key intermediate in synthesizing heteroarylpyrimidines and antimalarial quinolones . Its analogs with trifluoromethyl or difluoromethoxy groups are prioritized in drug discovery for improved pharmacokinetic properties.

Material Science

Boronic esters like the target compound are used in covalent organic frameworks (COFs) due to their reversible bond-forming capabilities. Analogs with bulky substituents are less favored due to steric interference in polymerization.

Biological Activity

2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine (CAS No. 445264-61-9) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₈BNO₃
  • Molecular Weight : 235.09 g/mol
  • Boiling Point : Not available
  • Storage Conditions : Keep in a dark place, sealed in dry conditions at room temperature.

The biological activity of this compound is primarily linked to its role as a cereblon E3 ligase binding compound. Cereblon is part of the ubiquitin-proteasome system and plays a crucial role in protein degradation pathways. Compounds that bind to cereblon can modulate the ubiquitination and subsequent degradation of target proteins, which can be beneficial in treating various diseases, particularly cancers.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • The compound has been shown to inhibit the growth of cancer cells by promoting the degradation of oncogenic transcription factors such as Ikaros and Aiolos. These factors are essential for the proliferation of multiple myeloma cells .
  • Neuropathic Pain Modulation :
    • Recent studies have identified adapter protein-2-associated kinase 1 (AAK1) as a target for treating neuropathic pain. Compounds similar to this pyridine derivative have demonstrated efficacy in modulating pain pathways .
  • Inhibition of Angiogenesis :
    • Like thalidomide and its analogs, this compound may inhibit angiogenesis, thereby limiting tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorDegradation of Ikaros and Aiolos
Neuropathic PainAAK1 modulation
Angiogenesis InhibitionSimilar to thalidomide

Case Study: Antitumor Effects

A study published in Nature highlighted the effectiveness of cereblon ligands in degrading specific oncogenes linked to multiple myeloma. The research demonstrated that compounds like this compound could significantly reduce tumor burden in preclinical models by enhancing the ubiquitination process .

Case Study: Neuropathic Pain

In a recent study focusing on neuropathic pain treatment strategies, researchers found that compounds targeting AAK1 could effectively alleviate pain symptoms in animal models. The findings suggest that derivatives with similar structures may offer new avenues for pain management therapies .

Q & A

Q. Q1. What are the established synthetic routes for preparing this compound, and what are their key advantages?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. A common approach involves coupling a brominated pyridine derivative (e.g., 5-bromo-2-(substituted phenoxy)pyridine) with a boronic ester under palladium catalysis . For example:

  • Procedure : Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent system like dioxane/water (4:1) at 80–100°C for 12–24 hours. Yields range from 47% to 63%, depending on steric and electronic effects of substituents .
  • Advantages : High functional group tolerance and regioselectivity, making it suitable for complex heterocyclic systems .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the boronic ester integration (e.g., singlet at δ 1.35 ppm for pinacol methyl groups) and pyridine/methoxy group positions .
  • X-ray Crystallography : Resolves structural ambiguities, such as bond angles and steric hindrance in the dioxaborolane ring. SHELX programs are widely used for refinement .

Advanced Synthetic Challenges

Q. Q3. How can competing side reactions during Suzuki coupling be minimized?

  • Optimization Strategies :
    • Catalyst Selection : PdCl₂(dppf) enhances stability in oxygen-sensitive reactions .
    • Solvent Choice : Use degassed THF to reduce boronic ester hydrolysis .
    • Temperature Control : Lower temperatures (e.g., 40°C) mitigate protodeboronation in electron-deficient systems .

Q. Q4. What factors influence the hydrolytic stability of the boronic ester moiety?

  • Key Factors :
    • pH Sensitivity : Hydrolysis accelerates under acidic or basic conditions. Stabilize with buffered solutions (pH 6–8) .
    • Steric Protection : The tetramethyl dioxaborolane group provides kinetic stabilization against nucleophilic attack .

Mechanistic and Computational Studies

Q. Q5. How can DFT calculations predict reactivity in cross-coupling reactions involving this compound?

  • Methodology :
    • Compute HOMO-LUMO gaps to assess nucleophilic/electrophilic character. Lower gaps correlate with higher reactivity .
    • Model transition states for oxidative addition steps to evaluate Pd-ligand interactions .
  • Applications : Predict regioselectivity in aryl-aryl bond formation, particularly in polycyclic systems .

Q. Q6. Are there contradictions in reported catalytic efficiencies for this compound?

  • Data Conflicts : Some studies report lower yields (e.g., 20–47%) for sterically hindered substrates, while others achieve >60% with optimized ligands .
  • Resolution : Steric maps and Hammett plots can rationalize discrepancies by correlating substituent effects with reaction rates .

Applications in Medicinal Chemistry

Q. Q7. How is this compound utilized in antimalarial drug discovery?

  • Role : Acts as a key intermediate in synthesizing 4(1H)-quinolone-3-diarylethers , which inhibit heme detoxification in Plasmodium parasites.
  • Protocol : Couple with chloroquinoline derivatives via Suzuki-Miyaura to introduce trifluoromethoxy phenoxy groups, enhancing lipophilicity and target binding .

Q. Q8. Can this compound serve as a precursor for positron emission tomography (PET) tracers?

  • Potential : The boronic ester enables ¹⁸F-labeling via isotopic exchange.
  • Challenges : Optimize radiolabeling efficiency by modifying the pyridine’s electron density .

Safety and Handling

Q. Q9. What safety protocols are essential when handling this compound?

  • Precautions :
    • Avoid inhalation/contact; use PPE (gloves, goggles) due to potential irritant properties .
    • Store under inert gas (N₂/Ar) at –20°C to prevent boronic ester degradation .

Advanced Research Directions

Q. Q10. How can meta-selective C–H borylation be applied to derivatives of this compound?

  • Approach : Use iridium catalysts with dtbpy ligands to achieve meta-borylation on the phenoxy ring, enabling late-stage diversification .
  • Significance : Expands utility in synthesizing polyfunctionalized ligands for catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.